beta-Fenchyl alcohol
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Overview
Description
Beta-Fenchyl alcohol: is a monoterpenoid alcohol with the molecular formula C10H18O . It is a colorless or white solid that occurs widely in nature. This compound is known for its pleasant camphoraceous odor and is used extensively in perfumery and flavoring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Fenchyl alcohol can be synthesized through the hydration of fenchene . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond of fenchene, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain plants. The compound can be isolated through steam distillation followed by purification processes like recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-Fenchyl alcohol can be oxidized to form , a ketone.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Oxidation: Fenchone.
Reduction: Various reduced derivatives.
Substitution: Substituted fenchyl derivatives.
Scientific Research Applications
Beta-Fenchyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Explored for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism by which beta-Fenchyl alcohol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects are believed to involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Fenchol: An isomer of beta-Fenchyl alcohol with similar properties but different stereochemistry.
Borneol: Another monoterpenoid alcohol with a similar structure but different functional groups.
Camphor: A ketone derived from the oxidation of borneol and fenchol.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct olfactory properties and biological activities compared to its isomers and related compounds .
Properties
CAS No. |
22627-95-8 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |
InChI Key |
IAIHUHQCLTYTSF-QXFUBDJGSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1)C([C@H]2O)(C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C |
Origin of Product |
United States |
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